Cas no 251303-04-5 (Ertiprotafib)

Ertiprotafib 化学的及び物理的性質

名前と識別子

-

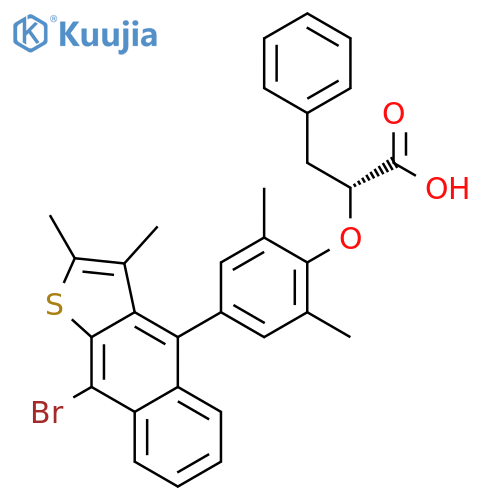

- Benzenepropanoic acid, a-[4-(9-bromo-2,3-dimethylnaphtho[2,3-b]thien-4-yl)-2,6-dimethylphenoxy]-,(aR)-

- benzenepropanoic acid, alpha-[4-(9-bromo-2,3-dimethylnaphtho[2,3-b]thien-4-yl)-2,6-dimethylphenoxy]-, (alphaR)-

- (2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid

- Ertiprotafib

- 5TPM2EB426

- (2R)-2-(4-(9-Bromo-2,3-dimethylnaphtho(2,3-b)thiophen-4-yl)-2,6-dimethylphenoxy)-3-phenylpropionic acid

- Ertiprotafib [USAN:INN]

- ptp112

- Ertiprotafib (USAN/INN)

- BDBM50209683

- DB06521

- D04050

- Q27262858

- (2R)-2-(4-(9-bromo-2,3-dimethylnaphtho(2,3-b)thiophen-4-yl)-2,6-dimethylpheno

- (2R)-2-[4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenoxy]-3-phenylpropionic acid

- CS-0015482

- (2R)-2-(4-(9-bromo-2,3-dimethylnaphtho(2,3-b)thiophen-4-yl)-2,6-dimethylphenoxy)-3-phenylpropionic acid

- Benzenepropanoic acid, alpha-(4-(9-bromo-2,3-dimethylnaphtho(2,3-b)thien-4-yl)-2,6-dimethylphenoxy)-,(alpha R)-

- FONCZICQWCUXEB-RUZDIDTESA-N

- HY-19383

- UNII-5TPM2EB426

- AKOS040741711

- (2R)-2-[4-(9-bromo-2, 3-dimethylbenzo[f][1]benzothiol-4-yl)-2, 6-dimethylphenoxy]-3-phenylpropanoic acid

- SCHEMBL6703442

- 251303-04-5

- Ertiprotafib [USAN]

- Benzenepropanoic acid, alpha-(4-(9-bromo-2,3-dimethylnaphtho(2,3-b)thien-4-yl)-2,6-dimethylphenoxy)-, (alphaR)-

- DTXSID30179814

- (2R)-2-[4-(9-bromo-2,3-dimethyl-naphtho[2,3-b]thiophen-4-yl)-2,6-dimethyl-phenoxy]-3-phenyl-propionic acid

- BENZENEPROPANOIC ACID, .ALPHA.-(4-(9-BROMO-2,3-DIMETHYLNAPHTHO(2,3-B)THIEN-4-YL)-2,6-DIMETHYLPHENOXY)-, (.ALPHA.R)-

- CHEMBL184041

- PTP-112

- MS-30174

- 2-[4-(9-Bromo-2,3-dimethyl-naphtho[2,3-b]thiophen-4-yl)-2,6-dimethyl-phenoxy]-3-phenyl-propionic acid

- (R)-2-(4-(9-bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenoxy)-3-phenylpropanoic acid

- ERTIPROTAFIB [INN]

- NS00068635

- PTP 112

- G15913

- DA-63273

-

- インチ: 1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1

- InChIKey: FONCZICQWCUXEB-RUZDIDTESA-N

- ほほえんだ: BrC1C2=C([H])C([H])=C([H])C([H])=C2C(C2C([H])=C(C([H])([H])[H])C(=C(C([H])([H])[H])C=2[H])O[C@@]([H])(C(=O)O[H])C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])=C2C(C([H])([H])[H])=C(C([H])([H])[H])SC2=1

計算された属性

- せいみつぶんしりょう: 558.08651

- どういたいしつりょう: 558.08643 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 36

- 回転可能化学結合数: 6

- 複雑さ: 744

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.8

- ぶんしりょう: 559.5

- 疎水性パラメータ計算基準値(XlogP): 9.2

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 690.7±55.0 °C at 760 mmHg

- フラッシュポイント: 371.5°C

- 屈折率: 1.681

- PSA: 46.53

- じょうきあつ: 0.0±2.3 mmHg at 25°C

Ertiprotafib セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Ertiprotafib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E635085-5mg |

Ertiprotafib |

251303-04-5 | 5mg |

$1068.00 | 2023-05-18 | ||

| TRC | E635085-1mg |

Ertiprotafib |

251303-04-5 | 1mg |

$253.00 | 2023-05-18 | ||

| A2B Chem LLC | AX37680-100mg |

Ertiprotafib |

251303-04-5 | 98% | 100mg |

$1985.00 | 2024-04-20 | |

| A2B Chem LLC | AX37680-10mg |

Ertiprotafib |

251303-04-5 | 98% | 10mg |

$455.00 | 2024-04-20 | |

| 1PlusChem | 1P01E4DS-5mg |

Ertiprotafib |

251303-04-5 | 98% | 5mg |

$313.00 | 2024-05-20 | |

| Ambeed | A385871-5mg |

Ertiprotafib |

251303-04-5 | 98% | 5mg |

$657.0 | 2025-03-07 | |

| Ambeed | A385871-10mg |

Ertiprotafib |

251303-04-5 | 98% | 10mg |

$420.0 | 2024-07-20 | |

| Biosynth | BKA30304-1 mg |

Ertiprotafib |

251303-04-5 | 1mg |

$375.38 | 2023-01-05 | ||

| TRC | E635085-25mg |

Ertiprotafib |

251303-04-5 | 25mg |

$4305.00 | 2023-05-18 | ||

| Biosynth | BKA30304-25 mg |

Ertiprotafib |

251303-04-5 | 25mg |

$3,660.00 | 2023-01-05 |

Ertiprotafib 関連文献

-

Sant K. Verma,Suresh Thareja RSC Adv. 2016 6 33857

-

Suresh Thareja,Sant K. Verma,Diksha Haksar,Tilak R. Bhardwaj,Manoj Kumar RSC Adv. 2016 6 108928

-

Lin Yao,Jialin Wen,Shaodong Liu,Renchang Tan,Noel Marie Wood,Weiping Chen,Shengyong Zhang,Xumu Zhang Chem. Commun. 2016 52 2273

-

Junfei Zhou,Zhili Zuo,Junjun Liu,Hanqi Zhang,Guijuan Zheng,Guangmin Yao Org. Chem. Front. 2020 7 820

-

Robert A. Cerulli,Joshua A. Kritzer Org. Biomol. Chem. 2020 18 583

Ertiprotafibに関する追加情報

Ertiprotafib: A Comprehensive Overview

Ertiprotafib, also known by its CAS number 251303-04-5, is a compound that has garnered significant attention in the field of pharmacology and drug development. This compound is part of a broader class of molecules being explored for their potential therapeutic applications. The name Ertiprotafib itself suggests its role in targeting specific biological pathways, making it a promising candidate in the realm of innovative drug design.

Recent studies have highlighted the potential of Ertiprotafib in addressing various medical conditions, particularly those involving inflammation and cellular signaling. The compound's structure, which includes a unique arrangement of functional groups, allows it to interact with specific receptors and enzymes, thereby modulating cellular responses. This interaction has been shown to have profound effects on disease progression in preclinical models.

One of the most exciting developments involving Ertiprotafib is its application in the treatment of chronic inflammatory diseases. Researchers have demonstrated that the compound can inhibit key inflammatory mediators, such as cytokines and chemokines, which are often overexpressed in conditions like rheumatoid arthritis and inflammatory bowel disease. This inhibition not only reduces inflammation but also prevents the associated tissue damage, making Ertiprotafib a potential game-changer in this therapeutic area.

Furthermore, Ertiprotafib has shown promise in oncology research. By targeting specific signaling pathways that are critical for cancer cell proliferation and survival, the compound has exhibited potent anti-tumor activity in preclinical studies. Its ability to selectively inhibit these pathways while sparing healthy cells suggests a favorable safety profile, which is essential for any potential anti-cancer agent.

The synthesis of Ertiprotafib involves a multi-step process that requires precise control over reaction conditions to ensure optimal yield and purity. This process typically begins with the preparation of key intermediates, followed by coupling reactions to assemble the final molecule. The development of efficient synthetic routes has been a focus of recent research efforts, as this is crucial for scaling up production if the compound progresses to clinical trials.

In terms of pharmacokinetics, Ertiprotafib demonstrates favorable absorption and bioavailability profiles, which are critical for its potential use as an oral medication. Studies have shown that the compound is well-absorbed following oral administration and achieves therapeutic concentrations in target tissues. Its metabolism and excretion pathways are also being actively investigated to ensure that it can be safely administered over extended periods.

One area where Ertiprotafib has shown particular promise is in the treatment of cardiovascular diseases. By modulating lipid metabolism and reducing oxidative stress, the compound has been found to improve endothelial function and reduce atherosclerotic plaque formation in animal models. These findings suggest that Ertiprotafib could be a valuable addition to the arsenal of treatments for cardiovascular disorders.

Another intriguing aspect of Ertiprotafib is its potential role in neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have indicated that the compound can reduce amyloid-beta deposition and mitigate neuroinflammation, both of which are hallmark features of Alzheimer's disease. While more research is needed to confirm these effects in human subjects, these findings underscore the broad therapeutic potential of Ertiprotafib.

The development of Ertiprotafib has also been supported by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the compound's interactions with target proteins with remarkable accuracy, accelerating the drug discovery process. Additionally, high-throughput screening techniques have been employed to identify optimal analogs with enhanced potency and selectivity.

As interest in Ertiprotafib continues to grow, collaborations between academic institutions, pharmaceutical companies, and research organizations are playing a pivotal role in advancing its development. These partnerships not only facilitate resource sharing but also bring diverse expertise together, fostering innovation and expediting the translation of research into clinical practice.

In conclusion, Ertiprotafib (CAS 251303-04-5) represents a cutting-edge advancement in drug discovery with applications spanning multiple therapeutic areas. Its ability to target key biological pathways makes it a versatile candidate for addressing complex medical conditions. As research into this compound progresses, it holds immense promise for improving patient outcomes and contributing to the broader field of medicine.

251303-04-5 (Ertiprotafib) 関連製品

- 2229568-13-0(1-(3,4-dihydro-2H-pyran-5-yl)prop-2-en-1-ol)

- 1261776-32-2(2-Bromo-2'-iodo-6'-(trifluoromethyl)propiophenone)

- 957061-12-0(3-Methoxycarbonyl-5-nitrophenylboronic acid, pinacol ester)

- 932708-14-0(Pexopiprant)

- 724740-10-7(2-(3,4-dimethoxyphenyl)-N-(4-{8-methylimidazo1,2-apyridin-2-yl}phenyl)acetamide)

- 921857-00-3(9-(4-bromophenyl)methyl-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

- 779341-20-7(3-(4-aminophenyl)phenol)

- 2228820-25-3(3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2138229-62-4(4-Amino-3-(4-bromothiophen-2-yl)butanamide)

- 1187057-46-0(3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine)